molecular formula C19H13Cl2N5O B2462175 2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891119-50-9

2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2462175
CAS No.: 891119-50-9
M. Wt: 398.25
InChI Key: JEWNLOLLMZZRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a class of compounds that have shown potential as A2B receptor antagonists . A2B receptor antagonism has been correlated with anticancer activity, suggesting that this compound could potentially be used in the development of new chemotherapeutic agents .


Synthesis Analysis

The synthesis of such compounds typically involves the design and creation of new derivatives of [1,2,4]triazolo[4,3-a]quinoxaline . The structures of these compounds are confirmed by different spectral data and elemental analyses . More specific synthesis methods for similar compounds involve the use of 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of this compound, as with other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, is confirmed using various techniques . These techniques may include melting point determination, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Antiproliferative Activity

2,4-Dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide derivatives have been studied for their antiproliferative activity. Research has shown that certain derivatives of this compound can inhibit the proliferation of endothelial and tumor cells, suggesting potential in cancer research and treatment. (Ilić et al., 2011)

Synthesis and Structure Analysis

Extensive research has been conducted on the synthesis, structure analysis, and density functional theory calculations of these compounds. Studies include the synthesis of complex derivatives, confirmed by techniques like XRD, and analysis of intermolecular interactions through energy frameworks. This research is vital for understanding the chemical properties and potential applications of the compound. (Sallam et al., 2021)

Antiviral Activity

Some derivatives have shown promising antiviral activity, particularly against hepatitis A virus (HAV). This suggests the potential use of these compounds in developing antiviral medications. (Shamroukh & Ali, 2008)

Anti-Diabetic Drug Development

There's research indicating the use of triazolo-pyridazine-6-yl-substituted piperazines, a derivative, in anti-diabetic drug development. These compounds have shown significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential, making them promising candidates for anti-diabetic medications. (Bindu et al., 2019)

Antibacterial and Antifungal Activities

Research also indicates that certain derivatives of this compound have antibacterial and antifungal properties. This broadens the scope of its potential application in the field of antimicrobial drug development. (Patel & Patel, 2015)

Properties

IUPAC Name

2,4-dichloro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O/c1-11-23-24-18-8-7-17(25-26(11)18)12-3-2-4-14(9-12)22-19(27)15-6-5-13(20)10-16(15)21/h2-10H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWNLOLLMZZRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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